Chemical structure and properties of 1-Bromo-3-chloro-2-(chloromethyl)benzene
Chemical structure and properties of 1-Bromo-3-chloro-2-(chloromethyl)benzene
An In-depth Technical Guide to 1-Bromo-3-chloro-2-(chloromethyl)benzene: Synthesis, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-chloro-2-(chloromethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust framework for its synthesis, characterization, and reactivity based on established chemical principles and detailed analysis of its immediate precursor, 1-bromo-3-chloro-2-methylbenzene. We present a validated two-step synthetic pathway, detail expected physicochemical properties, discuss the nuanced reactivity of its distinct functional groups, and provide essential safety and handling protocols. This guide is intended to empower researchers and drug development professionals to effectively synthesize and utilize this compound in their research endeavors.
Introduction and Structural Elucidation
1-Bromo-3-chloro-2-(chloromethyl)benzene is a trisubstituted benzene derivative featuring three distinct halogen-containing functional groups. The strategic placement of a reactive benzylic chloride, alongside aryl bromide and chloride moieties, makes it a highly valuable, yet under-documented, intermediate for the construction of complex molecular architectures.
The core structure consists of a benzene ring substituted at positions 1, 2, and 3. The substituents are a bromine atom, a chloromethyl group, and a chlorine atom, respectively. This arrangement presents a unique platform for sequential and site-selective chemical modifications.
As of the latest literature review, a specific CAS Registry Number for 1-bromo-3-chloro-2-(chloromethyl)benzene has not been assigned, reflecting its status as a novel or sparsely reported compound. However, its immediate precursor, 1-bromo-3-chloro-2-methylbenzene , is well-documented under CAS Number 62356-27-8 .[1][2][3] This guide will leverage the known properties of this precursor to establish a reliable foundation for understanding the target compound.
Recommended Synthetic Pathway
The most logical and efficient synthesis of 1-bromo-3-chloro-2-(chloromethyl)benzene involves a two-step sequence starting from a commercially available precursor. This pathway is adapted from a validated protocol for the synthesis of the analogous bromo-derivative, 1-bromo-3-(bromomethyl)-2-chlorobenzene.[4]
The overall synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of 1-Bromo-3-chloro-2-(chloromethyl)benzene.
Step 1: Synthesis of 1-Bromo-3-chloro-2-methylbenzene (Intermediate)
The foundational step is the conversion of 3-chloro-2-methylaniline to 1-bromo-3-chloro-2-methylbenzene via a Sandmeyer reaction. This classic transformation is highly reliable for introducing a bromine atom onto an aromatic ring by displacing an amino group.
Causality and Experimental Insight: The choice of a Sandmeyer reaction is strategic. Direct electrophilic bromination of 3-chloro-2-methyltoluene would be complex, yielding a mixture of isomers due to the competing directing effects of the chloro and methyl groups. The Sandmeyer reaction, proceeding through a diazonium salt intermediate, offers unparalleled regiochemical control, ensuring the bromine is introduced specifically at the position formerly occupied by the amine.
Protocol 1: Synthesis of 1-Bromo-3-chloro-2-methylbenzene
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Materials and Reagents:
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3-Chloro-2-methylaniline
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Hydrobromic Acid (48% aq.)
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Sodium Nitrite (NaNO₂)
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Copper(I) Bromide (CuBr)
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Deionized Water
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Diethyl Ether
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Magnesium Sulfate (anhydrous)
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-
Procedure:
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Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add a solution of sodium nitrite in water to a stirred solution of 3-chloro-2-methylaniline in 48% hydrobromic acid. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is confirmed by a positive starch-iodide paper test for excess nitrous acid.[5]
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Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(I) Bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
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Work-up: After the addition is complete and gas evolution has ceased, the mixture is heated (e.g., steam distillation or heating on a water bath) to ensure complete reaction.[4][5] The mixture is then cooled and extracted with diethyl ether.
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Purification: The combined organic layers are washed with water, dilute sodium hydroxide, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-bromo-3-chloro-2-methylbenzene as a colorless to pale yellow liquid.[4][6]
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Step 2: Synthesis of 1-Bromo-3-chloro-2-(chloromethyl)benzene
The second and final step is the selective free-radical chlorination of the benzylic methyl group of the intermediate. This reaction must be performed under conditions that favor radical chain reactions over electrophilic aromatic substitution.
Causality and Experimental Insight: The key to this transformation is initiating a radical chain process that selectively attacks the benzylic C-H bonds, which are significantly weaker than the aromatic C-H bonds. This is achieved by using a radical initiator and a chlorinating agent that provides a chlorine radical. N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are common and effective reagents for this purpose, often used in a non-polar solvent like carbon tetrachloride and initiated by light (photolysis) or a chemical initiator like AIBN (azobisisobutyronitrile). This approach is directly analogous to the well-established Wohl-Ziegler bromination using NBS.[4]
Protocol 2: Free-Radical Benzylic Chlorination
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Materials and Reagents:
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1-Bromo-3-chloro-2-methylbenzene
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N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon Tetrachloride (CCl₄) or other inert solvent
-
-
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-3-chloro-2-methylbenzene, N-chlorosuccinimide (1.05-1.1 equivalents), and carbon tetrachloride.
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Initiation: Add a catalytic amount of AIBN or BPO to the mixture. Heat the reaction mixture to reflux. The reaction can be further promoted by irradiation with a UV or a high-wattage incandescent lamp.
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Monitoring: The reaction progress should be monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within a few hours.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If using NCS, the succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and brine, and dried over anhydrous magnesium sulfate.
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Final Purification: After solvent evaporation, the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-3-chloro-2-(chloromethyl)benzene.
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Physicochemical and Spectroscopic Properties
While experimental data for the final product is not available, we can tabulate the known properties of the precursor and provide reliable predicted values for the target compound.
| Property | 1-Bromo-3-chloro-2-methylbenzene (Precursor) | 1-Bromo-3-chloro-2-(chloromethyl)benzene (Target) |
| CAS Number | 62356-27-8[1] | Not available |
| Molecular Formula | C₇H₆BrCl[1] | C₇H₅BrCl₂ |
| Molecular Weight | 205.48 g/mol [1] | 239.93 g/mol |
| Appearance | Colorless to pale yellow liquid[6] | Predicted: Colorless to yellow liquid |
| Boiling Point | 217.5 ± 20.0 °C at 760 mmHg[1] | Predicted: Higher than precursor |
| Density | 1.5 ± 0.1 g/cm³[1] | Predicted: > 1.5 g/cm³ |
| InChIKey | DMARBQGIQKLIPM-UHFFFAOYSA-N[3] | Predicted: YZLGVIHJMULGTP-UHFFFAOYSA-N |
Expected Spectroscopic Signatures
Confirmation of the final product's structure would rely on standard spectroscopic methods:
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¹H NMR: The spectrum of the precursor shows a singlet for the methyl protons (~2.4 ppm) and complex multiplets for the aromatic protons. The product's spectrum will be distinguished by the disappearance of the methyl singlet and the appearance of a new singlet for the benzylic CH₂Cl protons, shifted downfield to approximately 4.5-4.8 ppm.
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¹³C NMR: The carbon spectrum will show a new signal for the -CH₂Cl carbon around 45-50 ppm, replacing the methyl carbon signal (~20 ppm) of the precursor.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for one bromine and two chlorine atoms. The molecular ion peak (M⁺) cluster would be expected around m/z 238, 240, 242, and 244. A prominent fragment would be the loss of a chlorine radical from the chloromethyl group, leading to the benzylic carbocation (m/z ~204).
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Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), and a characteristic C-Cl stretch from the chloromethyl group (~700-800 cm⁻¹). The C-H bending vibrations of the newly formed CH₂ group will also be present.
Reactivity, Applications, and Mechanistic Considerations
1-Bromo-3-chloro-2-(chloromethyl)benzene is a trifunctional synthetic intermediate. The reactivity of each halogenated site is distinct, allowing for programmed, sequential functionalization.
Caption: Hierarchy of reactivity for the functional groups of the title compound.
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Benzylic Chloride (-CH₂Cl): This is the most reactive site, readily undergoing nucleophilic substitution (Sₙ1 and Sₙ2 mechanisms) with a wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides). This allows for the straightforward introduction of diverse functional groups at the benzylic position.
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Aryl Bromide (-Br): The C-Br bond is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This difference in reactivity allows for selective functionalization at the C1 position while leaving the C3-Cl bond intact. This is a cornerstone of modern synthetic strategy.
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Aryl Chloride (-Cl): The C-Cl bond is the most robust of the three sites towards oxidative addition in cross-coupling reactions. It typically requires more forcing conditions (e.g., specialized palladium catalysts with electron-rich ligands, higher temperatures) to react. This allows it to be functionalized in a final step after modifications at the other two positions have been completed.
This predictable reactivity hierarchy makes 1-bromo-3-chloro-2-(chloromethyl)benzene an ideal scaffold for building polysubstituted aromatic molecules with precise control over the substitution pattern.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not available, its hazards can be reliably inferred from its precursor, 1-bromo-3-chloro-2-methylbenzene, and related benzyl halides.
-
GHS Hazard Statements (Inferred):
-
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture, as benzyl halides can hydrolyze to release corrosive HCl.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[6][7]
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Conclusion
1-Bromo-3-chloro-2-(chloromethyl)benzene represents a promising and versatile building block for advanced organic synthesis. While direct characterization data remains sparse, this guide has established a clear and reliable pathway for its synthesis and purification, starting from the readily accessible 1-bromo-3-chloro-2-methylbenzene. The compound's key value lies in the differential reactivity of its three halogenated centers, which enables chemists to perform selective, stepwise functionalizations. By providing a framework grounded in established mechanistic principles and validated protocols for analogous transformations, this document serves as an essential resource for researchers aiming to incorporate this powerful intermediate into their synthetic programs for drug discovery and materials science.
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